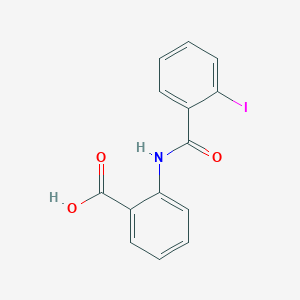

2-(2-Iodobenzamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Iodobenzamido)benzoic acid” is a compound that consists of a carboxyl group attached to a benzene ring . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . The compound exists as a crystalline, colorless solid under normal conditions .

Synthesis Analysis

The synthesis of benzamides, which includes “2-(2-Iodobenzamido)benzoic acid”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the diazotization of anthranilic acid, commonly performed in university organic chemistry labs .Molecular Structure Analysis

The molecular structure of “2-(2-Iodobenzamido)benzoic acid” consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 14 carbon atoms, 10 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms .Chemical Reactions Analysis

The reactions of benzoic acid with hydroxyl radicals in both gas and aqueous phases have been studied . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .Physical And Chemical Properties Analysis

“2-(2-Iodobenzamido)benzoic acid” has a molecular weight of 367.14 . It is a powder at room temperature . Benzoic acid, a related compound, is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Wissenschaftliche Forschungsanwendungen

Solar Energy Conversions

2-(2-Iodobenzamido)benzoic acid can play a role in solar energy conversions. Its molecular structure may be involved in the development of organic-inorganic hybrid nanomaterials, which are promising for new functional materials in solar cells. These compounds can facilitate interfacial charge-transfer transitions, enabling visible-light absorption and direct photoinduced charge separation .

Chemical Sensing

The compound’s potential in chemical sensing is linked to its ability to interact with inorganic semiconductors. This interaction can lead to the development of sensors that detect various chemicals through changes in electrical properties or visible-light absorption .

Enzymology

In enzymology, derivatives of benzoic acid, like 2-(2-Iodobenzamido)benzoic acid, could be used to study enzyme kinetics and mechanisms. They may act as inhibitors or substrates for certain enzymes, providing insights into enzyme function and regulation .

Asymmetric Synthesis

2-(2-Iodobenzamido)benzoic acid may be utilized in asymmetric synthesis, serving as a building block for synthesizing complex organic compounds. Its iodine moiety can be a pivotal point for introducing chirality into molecules, which is crucial for creating pharmaceuticals with specific enantiomeric properties .

Agrochemical Applications

This compound could have applications in the development of agrochemicals, possibly as a precursor or an active ingredient. Its structure might be useful in formulating compounds that affect plant growth or protect crops from pests and diseases .

Medicinal Chemistry

In medicinal chemistry, 2-(2-Iodobenzamido)benzoic acid can be instrumental in synthesizing radioiodinated esters and amides, which are important in imaging studies for medical diagnostics. It may also contribute to the development of compounds with anti-ischemic stroke properties .

Industrial Applications

The industrial applications of 2-(2-Iodobenzamido)benzoic acid include its use as a corrosion inhibitor for metals and alloys. It can also be part of the synthesis process for creating materials with specific properties, such as enhanced durability or chemical resistance .

Biochemistry

In biochemistry, the compound could be used to investigate the biosynthesis of phenolic compounds. It may also serve as a model compound for studying the interactions between small organic molecules and biological macromolecules .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives, which this compound is a part of, are widely used in various biochemical applications .

Mode of Action

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(2-Iodobenzamido)benzoic acid may also undergo similar biochemical transformations.

Biochemical Pathways

, it is known that benzoic acid derivatives can be involved in various biochemical pathways. For instance, they can be used in the synthesis of oligo(m-phenylene ethynylenes), detoxifiers of organophosphorus nerve agents, and as precursors in the preparation of oxidizing reagents .

Pharmacokinetics

It is known that the bioavailability of phenolic compounds, a group to which this compound belongs, can be influenced by various factors, including their metabolic processes .

Result of Action

It is known that benzoic acid derivatives can have various effects depending on their specific structures and the biochemical pathways they interact with .

Action Environment

The action, efficacy, and stability of 2-(2-Iodobenzamido)benzoic acid can be influenced by various environmental factors. For instance, the synthesis of 2-iodobenzoic acid, a related compound, is commonly performed in university organic chemistry labs under specific conditions .

Eigenschaften

IUPAC Name |

2-[(2-iodobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSQWTHOHIYCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzamido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2865746.png)

![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2865748.png)

![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)

![N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865762.png)

![3-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2865763.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B2865764.png)

![2-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2865765.png)

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2865766.png)